molecular formula C11H23ClN2O2 B1394289 (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride CAS No. 792969-69-8

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Cat. No.: B1394289
CAS No.: 792969-69-8
M. Wt: 250.76 g/mol
InChI Key: TWALJKZSNHQOBH-OULXEKPRSA-N
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Description

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt. This compound is of interest in organic synthesis and pharmaceutical research due to its unique stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the Boc group. One common method includes the reaction of 2,5-dimethylpiperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common Reagents and Conditions

    Acidic Conditions: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields 2,5-dimethylpiperazine, while coupling reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The piperazine ring can interact with various biological pathways, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-dimethylpiperazine: Lacks the Boc protecting group, making it more reactive.

    (2R,5S)-1-Boc-2,5-dimethylpiperazine: Similar structure but without the hydrochloride salt.

    (2R,5S)-1-Boc-2,5-dimethylpiperazine acetate: Contains an acetate salt instead of hydrochloride.

Uniqueness

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the hydrochloride salt. This combination provides distinct reactivity and solubility properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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